molecular formula C11H14ClNO2 B6156298 methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride CAS No. 903558-73-6

methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No. B6156298
CAS RN: 903558-73-6
M. Wt: 227.7
InChI Key:
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Description

“Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1246509-66-9 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m0./s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Antiviral Agent Development

Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: has been identified as a potential scaffold for the development of antiviral agents. Indole derivatives, which include this compound, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral activity.

Anti-Inflammatory Research

The indole nucleus, which is part of this compound, is known to possess anti-inflammatory properties. This makes it a valuable candidate for the synthesis of new anti-inflammatory drugs. Researchers are exploring the indole derivatives for their potential to inhibit pathways that lead to inflammation .

Anticancer Compound Synthesis

Indole derivatives have been found to have anticancer activities. The compound could be used as a precursor for synthesizing new molecules that might exhibit potent anticancer properties, potentially leading to the development of novel chemotherapy agents .

Neuropharmacological Studies

Given that certain indole derivatives are known to interact with the central nervous system, methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride could be used in the synthesis of compounds for neuropharmacological studies. These studies might include the exploration of new treatments for neurological disorders such as Parkinson’s disease .

Hallucinogenic Property Analysis

Some methoxy-lated 2,3-dihydro-1H-indene derivatives are selective 5-HT2A receptor agonists with hallucinogenic properties. While not directly related to the compound , this highlights the potential for derivatives of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride to be studied for their psychotropic effects .

Synthesis of Bioactive Compounds

This compound can serve as an intermediate in the synthesis of a wide range of bioactive compounds. Its indole core is a versatile scaffold that can be modified to create molecules with various pharmacological activities, including dopamine receptor agonists and CCR2 antagonists .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves the reaction of 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "3-amino-2,3-dihydro-1H-indene-5-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride." ] }

CAS RN

903558-73-6

Product Name

methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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